molecular formula C26H33N3O5S2 B2905891 (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-35-9

(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2905891
CAS No.: 865197-35-9
M. Wt: 531.69
InChI Key: LPKXCNDKMAWMOV-RQZHXJHFSA-N
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Description

(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with a unique structure that includes a benzoyl group, a thiazole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoyl Imino Intermediate: This step involves the reaction of 4-(N,N-diisobutylsulfamoyl)benzoyl chloride with an appropriate amine to form the benzoyl imino intermediate.

    Thiazole Ring Formation: The intermediate is then reacted with a thioamide to form the thiazole ring.

    Esterification: The final step involves the esterification of the thiazole intermediate with methyl acetate under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoyl and thiazole rings.

    Reduction: Reduced forms of the benzoyl and thiazole rings.

    Substitution: Substituted derivatives at the benzoyl and thiazole moieties.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfamoyl group, which can mimic biological substrates.

Medicine

In medicine, the compound has potential applications as a drug candidate due to its ability to interact with biological targets. It may be explored for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound can be used in the development of new materials, coatings, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl and thiazole rings can also participate in binding interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-methyl 2-(2-((4-(N,N-diisopropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
  • (Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Uniqueness

(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is unique due to the presence of the N,N-diisobutylsulfamoyl group, which imparts distinct steric and electronic properties. This makes it different from similar compounds with other alkyl groups, affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 2-[2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5S2/c1-17(2)14-28(15-18(3)4)36(32,33)21-10-8-20(9-11-21)25(31)27-26-29(16-24(30)34-6)22-12-7-19(5)13-23(22)35-26/h7-13,17-18H,14-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKXCNDKMAWMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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